molecular formula CCuF3S B1349375 Copper(I) Trifluoromethanethiolate CAS No. 3872-23-9

Copper(I) Trifluoromethanethiolate

Cat. No. B1349375
CAS RN: 3872-23-9
M. Wt: 164.62 g/mol
InChI Key: BCCLDZVXWYCMMP-UHFFFAOYSA-M
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Description

Copper(I) Trifluoromethanethiolate, commonly referred to as CuTf, is an organometallic compound composed of copper, sulfur, and trifluoromethane. It is a versatile reagent that has been used in a variety of applications within the laboratory, ranging from organic synthesis to biochemistry.

Scientific Research Applications

Synthesis of Trifluoromethyl Aryl Sulfides

Copper(I) trifluoromethanethiolate has been utilized in the synthesis of trifluoromethyl aryl sulfides. Adams et al. (2000) demonstrated that it reacts with diazonium salts containing electron-withdrawing groups to yield these sulfides in high yield. This process includes diazotization and trifluoromethylthiolation directly from anilines, indicating a streamlined approach for producing these compounds (Adams, Goddard, Clark, & Macquarrie, 2000).

One-Pot Synthesis of Benzoxathioles

Zhang et al. (2018) explored a copper-mediated one-pot synthesis approach using trifluoromethanethiolate for producing 2,2-difluoro-1,3-benzoxathioles. This method involves an intermolecular addition followed by intramolecular C-S coupling, showcasing its compatibility with various substrates and its applicability for late-stage difluoromethylenation of complex drug-like molecules (Zhang, Chen, & Weng, 2018).

Click Chemistry in Drug Discovery

Kolb and Sharpless (2003) discussed the role of click chemistry in drug discovery, where copper(I) compounds, including trifluoromethanethiolates, are used for the 1,2,3-triazole formation from azides and terminal acetylenes. This method is significant for its reliability and specificity, and the resulting triazole products have significant biological interaction potentials (Kolb & Sharpless, 2003).

Copper-Mediated Trifluoromethylthiolation

Wang, Tu, and Weng (2014) synthesized a Copper(I) trifluoromethylthiolate complex for the nucleophilic trifluoromethylthiolation of allylic bromides. This method demonstrates tolerance for various functional groups, expanding the scope of trifluoromethylthioether synthesis (Wang, Tu, & Weng, 2014).

Biochemical Analysis

Biochemical Properties

Copper(I) Trifluoromethanethiolate plays a significant role in biochemical reactions, particularly in the context of trifluoromethylthiolation. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been utilized in reactions involving diazonium salts to produce trifluoromethyl aryl sulfides . The nature of these interactions often involves the transfer of the trifluoromethylthio group to the target molecule, facilitated by the copper(I) center. This process can lead to the formation of new carbon-sulfur bonds, which are valuable in the synthesis of pharmaceuticals and agrochemicals.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The copper(I) center in the compound can facilitate the transfer of the trifluoromethylthio group to target molecules. This process often involves the formation of a transient complex between the copper(I) center and the target molecule, followed by the transfer of the trifluoromethylthio group . This mechanism is crucial for the compound’s role in trifluoromethylthiolation reactions, enabling the formation of new carbon-sulfur bonds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that this compound should be stored under inert gas and at low temperatures to maintain its stability . Over time, exposure to air and moisture can lead to the degradation of the compound, potentially reducing its effectiveness in biochemical reactions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the context of redox reactions and oxidative stress.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that at lower dosages, the compound can effectively introduce trifluoromethylthio groups into target molecules without causing significant toxicity . At higher dosages, the compound can exhibit toxic effects, potentially leading to adverse outcomes. It is important to determine the optimal dosage range to maximize the compound’s benefits while minimizing its toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the introduction of trifluoromethylthio groups into biomolecules. The compound interacts with enzymes and cofactors that facilitate these reactions. For example, it has been shown to interact with enzymes involved in redox reactions, influencing the metabolic flux and levels of metabolites within cells

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s copper(I) center can bind to various proteins, facilitating its transport to specific cellular compartments . This distribution is important for the compound’s activity, as it ensures that the trifluoromethylthio groups are introduced into the appropriate target molecules. Additionally, the compound’s localization within cells can influence its effectiveness in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications This localization is important for the compound’s role in biochemical reactions, as it ensures that the trifluoromethylthio groups are introduced into the appropriate biomolecules

properties

IUPAC Name

copper(1+);trifluoromethanethiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHF3S.Cu/c2-1(3,4)5;/h5H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCLDZVXWYCMMP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)[S-].[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CCuF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371554
Record name Copper(I) Trifluoromethanethiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3872-23-9
Record name Copper(I) Trifluoromethanethiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3872-23-9
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Q & A

Q1: What is the significance of Copper(I) Trifluoromethanethiolate in organic synthesis?

A1: this compound serves as a valuable reagent for introducing the trifluoromethylthio (SCF3) group into aromatic compounds. [, ] This is particularly useful because the SCF3 group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a desirable modification in drug discovery and materials science.

Q2: How does this compound facilitate the introduction of the trifluoromethylthio group?

A2: Research suggests that this compound acts as a nucleophilic source of trifluoromethanethiolate. [] It readily reacts with diazonium salts, even those derived from anilines with electron-withdrawing groups, to yield the corresponding trifluoromethyl aryl sulfides. [] This reaction offers a simple and efficient pathway to access these valuable compounds.

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